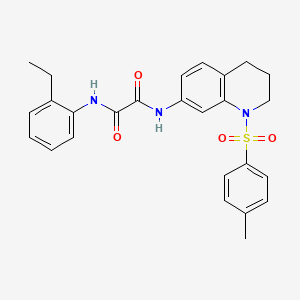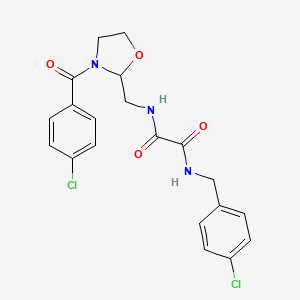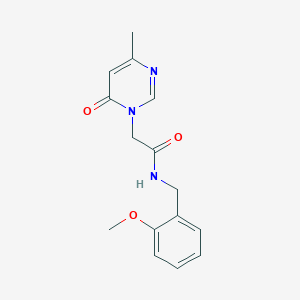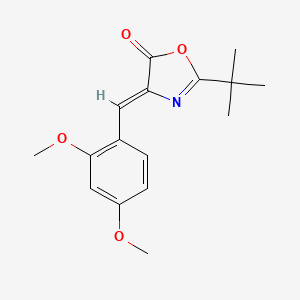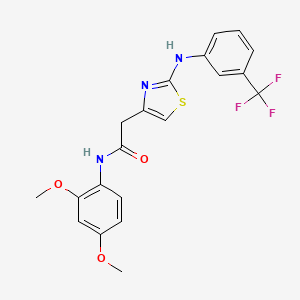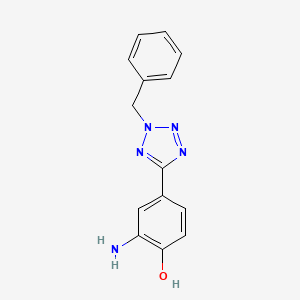
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Mécanisme D'action
Target of Action
Tetrazole derivatives, which include this compound, are known to play a significant role in medicinal and pharmaceutical applications . They have been found to inhibit angiotensin-converting enzymes and block AT1 and AT2 receptors present in the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds .
Biochemical Pathways
Tetrazole derivatives are known to inhibit the synthesis of bacterial cell walls, resulting in cell lysis . They are structurally comparable to D-alanyl-D-alanine, a component of peptidoglycan, and are capable of reacting with penicillin-binding proteins .
Pharmacokinetics
Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Tetrazole derivatives have been found to have significant free radical scavenging potentials and antihypertensive potentials .
Action Environment
One study shows that a honeycomb metal–carboxylate–tetrazolate framework, which includes a tetrazole derivative, has good thermal stabilities (300 °c), mechanical stabilities, and chemical stabilities in acidic (ph = 2) and basic (ph = 12) aqueous solutions .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol are not fully understood as of my knowledge cutoff in 2021. Tetrazole moieties, which are present in this compound, are known to interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions result in a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Cellular Effects
The specific cellular effects of this compound are not well-documented as of my knowledge cutoff in 2021. Compounds with tetrazole moieties have been shown to have significant effects on various types of cells . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-known as of my knowledge cutoff in 2021. It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol typically involves the formation of the tetrazole ring followed by its attachment to the phenol moiety. One common method involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst such as copper or zinc salts under mild conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2H-tetrazol-5-yl)phenol
- 2-amino-5-(2H-tetrazol-5-yl)phenol
- 2-benzyl-4-(2H-tetrazol-5-yl)phenol
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to similar compounds .
Propriétés
IUPAC Name |
2-amino-4-(2-benzyltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-12-8-11(6-7-13(12)20)14-16-18-19(17-14)9-10-4-2-1-3-5-10/h1-8,20H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOZYYDGWLKJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
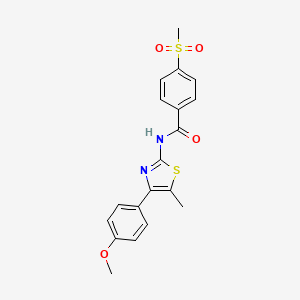

![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)
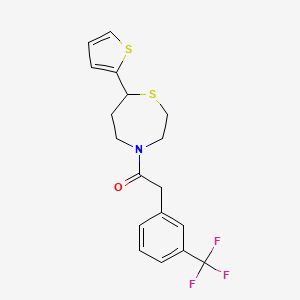

![2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891203.png)
![(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2891204.png)
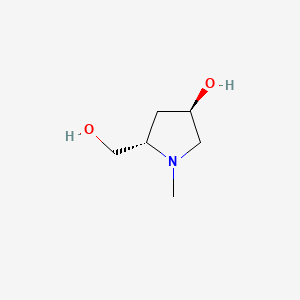
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2891208.png)
